molecular formula C12H13D6ClN2O4 B1139131 Midodrine D6 Hydrochloride CAS No. 1188265-43-1

Midodrine D6 Hydrochloride

Cat. No. B1139131
M. Wt: 296.78
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Midodrine D6 Hydrochloride is a hydrochloride salt form of midodrine, a sympathomimetic and antihypotensive agent. It is a prodrug converted into its active metabolite, desglymidodrine, through a deglycination reaction. Desglymidodrine selectively activates alpha-1-adrenergic receptors in arteriolar and venous vasculature, causing smooth muscle contraction and elevating blood pressure. It is characterized by poor diffusion across the blood-brain barrier, limiting its central nervous system effects (Midodrine Hydrochloride, 2020).

Synthesis Analysis

Midodrine's synthesis involves the conversion to desglymidodrine by cleaving a glycine residue, a process significantly impacted by the presence of the intestinal H+-coupled peptide transporter 1 (PEPT1). PEPT1 facilitates the high bioavailability of midodrine by transporting it across intestinal cells, highlighting the importance of amino acid modifications in improving drug absorption (Tsuda et al., 2006).

Molecular Structure Analysis

Midodrine and its metabolite, deglymidodrine, possess a chiral carbon, affecting their pharmacological activity. Chromatographic techniques have shown that the (-)-enantiomer of both compounds is responsible for their therapeutic effects, indicating the specificity of their alpha-adrenergic receptor interaction. This chiral investigation suggests that the activity of midodrine is attributed solely to its (-)-enantiomer (Quaglia et al., 2004).

Chemical Reactions and Properties

Midodrine undergoes enzymatic hydrolysis post-administration, releasing its active metabolite, deglymidodrine. The pharmacodynamic actions investigated in various experimental setups confirm midodrine's classification as a direct peripheral alpha-adrenergic stimulating agent, significantly increasing peripheral vascular tone and arterial blood pressure (Pittner et al., 1976).

Physical Properties Analysis

The formulation studies of midodrine hydrochloride tablets have identified mannitol, pregelatinized starch, and sodium carboxymethyl starch as optimal excipients. These findings underscore the importance of selecting appropriate excipients to ensure the desired appearance, dissolution rate, and stability of midodrine hydrochloride tablets (Deng Ying, 2005).

Chemical Properties Analysis

A stability-indicating HPLC assay method for estimating midodrine hydrochloride in bulk and tablet forms has been developed, showcasing the method's accuracy, simplicity, and sensitivity. This method allows for routine analysis and stability checking of midodrine hydrochloride formulations, emphasizing the drug's stability under various conditions and its degradation in specific environments (Jain et al., 2016).

Scientific Research Applications

  • Treatment of Refractory Vasovagal Syncope : Midodrine hydrochloride is effective in patients with refractory vasovagal syncope, showing potential as a preventive measure and therapeutic intervention (Samniah et al., 2001).

  • Therapeutic Efficacy in Postural Tachycardia Syndrome (POTS) in Children : Studies indicate the usefulness of Midodrine hydrochloride in treating children with POTS, although its effectiveness is not uniform in all patients. Plasma copeptin may serve as a predictive biomarker for treatment success (Zhao et al., 2014).

  • Management of Orthostatic Hypotension in Tetraplegia : Midodrine hydrochloride has shown success in treating orthostatic hypotension in early tetraplegia, resistant to classic treatments (Barber et al., 2000).

  • Efficacy in Neurocardiogenic Syncope Resistant to Standard Therapy : Midodrine hydrochloride demonstrates effectiveness in patients with neurocardiogenic syncope who are resistant to or intolerant of current drug therapies (Sra et al., 1997).

  • Clinical Benefit in Symptomatic Orthostatic Hypotension : Clinical studies confirm Midodrine hydrochloride's benefit in treating severe symptomatic orthostatic hypotension (Smith et al., 2016).

  • Treatment of Orthostatic Hypotension in Hemodialysis Patients : Midodrine hydrochloride is effective in managing chronic hypotension in hemodialysis patients, improving both subjective symptoms and objective parameters (Fang & Huang, 1996).

  • Potential in Managing Stress Urinary Incontinence : While midodrine did not show significant improvements in urodynamic parameters for stress urinary incontinence, subjective improvements were noted in some patients, and it was well tolerated (Weil et al., 2005).

  • Use in Pediatric Vasovagal Syncope : Midodrine hydrochloride is effective in preventing recurrent episodes of vasovagal syncope in children, with few side effects observed (Qingyou et al., 2006).

Safety And Hazards

Midodrine D6 Hydrochloride should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It is recommended to use personal protective equipment and chemical impermeable gloves when handling this substance .

Future Directions

Midodrine D6 Hydrochloride is currently used to treat low blood pressure that affects daily life . Further clinical trials are underway to verify and describe the clinical benefits of Midodrine D6 Hydrochloride .

properties

IUPAC Name

2-amino-N-[2-[2,5-bis(trideuteriomethoxy)phenyl]-2-hydroxyethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCQZNBCJBRZDT-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C(CNC(=O)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Midodrine D6 Hydrochloride

Synthesis routes and methods

Procedure details

The reaction vessel is charged with 5.0 g Midodrine base and 60 ml ethanol. The mixture is heated to reflux to obtain a clear solution. To the hot mixture is added 6.3 ml of a 22% solution of hydrochloric acid in isopropanol in portions. During the addition, the Midodrine HCl will crystallize from solution. After cooling to 5°-10° C., the product is filtered to afford 4.8 g (96% yield) of Midodrine HCl (m.p.: 200.8°-201.8° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.